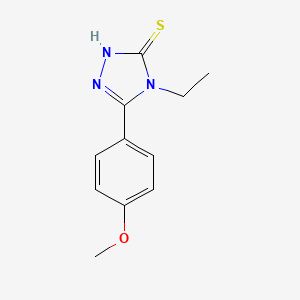

N'-benzoyl-5-nitro-1-benzothiophene-2-carbohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

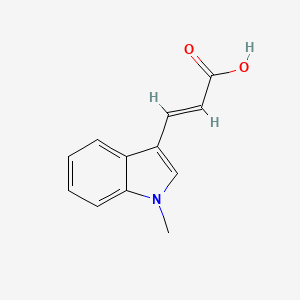

“N’-benzoyl-5-nitro-1-benzothiophene-2-carbohydrazide” is a chemical compound . It is part of a class of compounds known as benzothiophenes . Benzothiophenes are aromatic organic compounds that are often found in drugs or bioactive molecules .

Synthesis Analysis

The synthesis of benzothiophenes can be achieved through various methods. One such method involves the reaction of an alkyne-substituted 2-bromobenzene with either sodium sulfide or potassium sulfide to form benzothiophene with an alkyl substitution at position 2 . Another method involves the aryne reaction with alkynyl sulfides .Chemical Reactions Analysis

Benzothiophenes can undergo various chemical reactions. For instance, an aryne reaction with alkynyl sulfides can produce benzothiophenes . Additionally, benzothiophenes can be synthesized from o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner .Aplicaciones Científicas De Investigación

Insecticidal Activity

N'-Benzoyl-5-nitro-1-benzothiophene-2-carbohydrazide has been investigated for its potential as an insecticide. Sawada et al. (2003) explored benzoheterocyclic analogues of N'-benzoyl-N-(tert-butyl)benzohydrazide, which includes compounds similar to this compound, and found that these compounds showed promising insecticidal activities against the common cutworm (Spodoptera litura F.) (Sawada et al., 2003).

Synthesis and Characterization

The synthesis and characterization of compounds related to this compound have been extensively studied. For instance, Naganagowda et al. (2014) synthesized 3-chloro-N′-(2-hydroxy-6-pentadecylbenzylidene)benzothiophene-2-carbohydrazide, a compound with a similar structure, and confirmed its structure through various spectral analyses (Naganagowda et al., 2014).

Antimicrobial and Antitubercular Activities

Compounds structurally similar to this compound have been investigated for their antimicrobial and antitubercular properties. Abdel‐Aziz et al. (2015) synthesized novel 5-nitrofuran-2-carbohydrazides and thiophene-2-carbohydrazides, and evaluated them for antimicrobial and antimycobacterial activities, finding significant activity against various pathogens (Abdel‐Aziz et al., 2015).

Spectral and X-ray Diffraction Studies

Spectral and X-ray diffraction studies have been conducted on derivatives of this compound to understand their chemical structures and bonding. Aparna et al. (2011) performed such studies on thiosemicarbazides and their derivatives, providing insight into their crystal packing and hydrogen bonding patterns (Aparna et al., 2011).

Total Synthesis of Sinefungin

The compound has also been used in the synthesis of complex molecules. Mock and Moffatt (1982) described the synthesis of sinefungin, a nucleoside antibiotic, using N6-benzoyl derivatives as intermediates, demonstrating the utility of benzoyl compounds in complex organic syntheses (Mock & Moffatt, 1982).

Propiedades

IUPAC Name |

N'-benzoyl-5-nitro-1-benzothiophene-2-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3O4S/c20-15(10-4-2-1-3-5-10)17-18-16(21)14-9-11-8-12(19(22)23)6-7-13(11)24-14/h1-9H,(H,17,20)(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIAKXXGFAUILEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NNC(=O)C2=CC3=C(S2)C=CC(=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2804088.png)

![6-[[5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-(4-chlorophenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2804091.png)

![{[4-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}dimethylamine hydrochloride](/img/structure/B2804093.png)

![(E)-7-(but-2-en-1-yl)-1-(2-ethoxyethyl)-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2804094.png)

![4-(1,1-dioxothiazinan-2-yl)-N-[2-(2-methoxyphenyl)ethyl]benzamide](/img/structure/B2804095.png)

![(4-Bromothiophen-2-yl)-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2804098.png)

![N-Cyclohexyl-2-(5-m-tolyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide](/img/structure/B2804099.png)

![N1-cycloheptyl-N2-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide](/img/structure/B2804102.png)

![3-({[(1-Cyanocyclohexyl)carbamoyl]methyl}(4-fluorophenyl)amino)propanamide](/img/structure/B2804104.png)